molecular formula C15H14FNO2 B5569242 N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide

N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5569242
M. Wt: 259.27 g/mol
InChI Key: QSBFJSGDJPITJZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide, also known as FMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FMPA belongs to the class of amides and is structurally similar to other drugs used for the treatment of pain and inflammation.

Scientific Research Applications

Photoreactions and Solvent Effects

Research on related compounds such as flutamide, which shares structural similarities with N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide, has shown that photoreactions can significantly differ based on the solvent used. For instance, flutamide undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the impact of solvent on the stability and reactivity of such compounds. This insight is crucial for designing and optimizing drug formulations and for understanding drug stability under various storage conditions (Watanabe et al., 2015).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to produce intermediates like N-(2-hydroxyphenyl)acetamide, which is structurally related to the compound of interest, showcases a method for synthesizing key intermediates in drug development. This process, utilizing immobilized lipase for acetylation, represents a significant advancement in green chemistry and pharmaceutical manufacturing, offering a more sustainable and selective approach to synthesizing drug precursors (Magadum & Yadav, 2018).

Radioligand Applications

The synthesis and evaluation of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as radioligands for peripheral benzodiazepine receptors (PBR) demonstrate the application of fluorophenyl compounds in diagnostic imaging. These radioligands facilitate the non-invasive study of PBR expression in the brain, aiding in the research of neuroinflammation and neurological disorders (Zhang et al., 2003).

Novel Syntheses

The development of novel acetamides like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides through the use of primary compounds such as 3-fluoro-4-cyanophenol highlights the versatility of fluoro-phenyl compounds in synthesizing new chemical entities. These compounds have potential applications in various fields, including materials science and pharmaceuticals, demonstrating the broad utility of fluoro-phenyl based acetamides (Man-li, 2008).

Anticancer and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities showcase the therapeutic potential of such compounds. The research indicates that specific halogen substitutions on the aromatic ring can enhance anticancer and anti-inflammatory activities, suggesting a pathway for developing new therapeutic agents (Rani et al., 2014).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11-5-4-6-12(9-11)19-10-15(18)17-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFJSGDJPITJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327416
Record name N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303989-24-4
Record name N-(2-fluorophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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